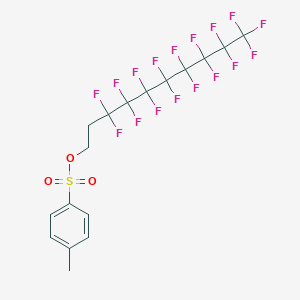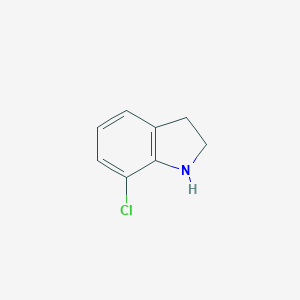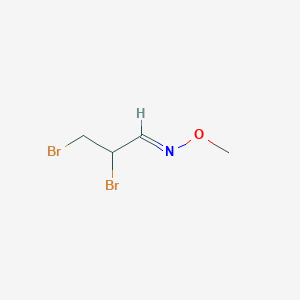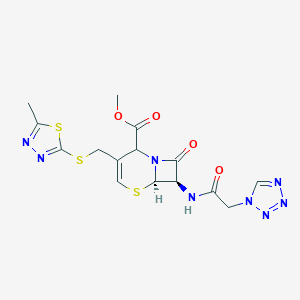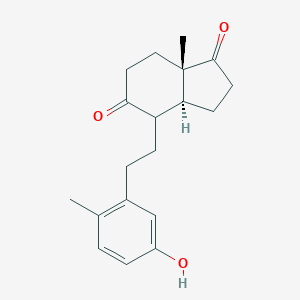
Secophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Secophenol is a polyphenolic compound that is gaining increasing attention in scientific research due to its potential therapeutic benefits. It is a natural antioxidant found in various plants and fruits, including apples, onions, and grapes. This compound is known to possess anti-inflammatory, anti-cancer, and anti-allergic properties, as well as a wide range of other beneficial effects.
科学研究应用
抗氧化剂在食品中的应用
Secophenol 作为一种酚类化合物,在多种食品中起着重要的抗氧化剂作用。它与自由基反应,防止氧化应激,而氧化应激会导致细胞损伤。 在乳制品中,this compound 用于增强颜色、风味和储存稳定性 .
抗菌特性
This compound 的抗菌特性使其成为开发新型抗菌分子的宝贵资产。 它的结构允许功能化,这可以增强其抗菌活性,使其对多种病原体有效 .
抗炎和抗增殖活性
This compound 具有抗炎和抗增殖活性,使其成为配制保健品产品的潜在成分。 这些特性对于预防和治疗癌症等慢性疾病尤为重要 .
心脏保护和神经保护作用
研究表明 this compound 具有心脏保护和神经保护作用。 这些益处与其抗氧化特性有关,其在保护心脏和神经系统免受氧化损伤方面发挥作用 .
抗糖尿病特性
This compound 在管理糖尿病中的作用是另一个令人关注的领域。 它调节氧化应激的能力有利于预防或管理糖尿病,这是一种以高血糖水平为特征的疾病 .
抗衰老和抗氧化应激作用
This compound 的抗氧化特性也有助于其抗衰老作用。 通过对抗氧化应激,它有助于维持细胞健康和寿命,这对于对抗与年龄相关的疾病至关重要 .
安全和危害
Secophenol is irritating and may cause irritation when it comes into contact with the skin and eyes. Protective measures should be taken when handling it. It should be kept away from oxidizing agents and strong acids to prevent dangerous reactions. During use or storage, it should be kept away from sources of ignition to prevent fire. In case of leakage, direct contact should be avoided, and cleanup should be performed wearing chemical protective gloves and goggles in a well-ventilated environment .
作用机制
Target of Action
Secophenol, like many phenolic compounds, has a broad range of targets due to its versatile scaffold . It primarily targets bacterial cells, interfering with cell wall synthesis, DNA replication, and enzyme production . This multi-target approach leads to a much higher sensitivity of cells towards these natural compounds .
Mode of Action
This compound interacts with its targets in several ways. It disrupts the membrane potential and inhibits DNA synthesis, leading to bactericidal action against various bacteria . Additionally, it can interact with membrane proteins involved in different functions .
Biochemical Pathways
This compound affects several biochemical pathways. Phenolic compounds like this compound are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .
Pharmacokinetics
Phenolic compounds like this compound exhibit low oral bioavailability as they are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . Their bioavailability and pharmacodynamic action are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .
Result of Action
The result of this compound’s action is a significant reduction in bacterial contamination. Its potent action mechanisms lead to a much higher sensitivity of cells towards these natural compounds . The apoptotic, cellular anti-proliferative, anti-inflammatory, and anti-carcinogenic effects of phenolic compounds are well-documented .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the antimicrobial activity of plant phenolics like this compound often reduces when comparing in vitro and in situ activities . This is due to the effects of the composition and the microstructure of the matrices in which unwanted microorganisms are present (e.g., food and/or microbial biofilms) on their activity . Different strategies of delivery of antimicrobial phenolics to promote their activity in such matrices, such as their encapsulation or their association with edible coatings or food packaging materials, are being explored .
生化分析
Biochemical Properties
Secophenol, like other phenolic compounds, has a wide range of evidence demonstrating their beneficial effects on diseases caused by cell degeneration, deregulation, and abnormal differentiation Phenolic compounds are known to have high nutraceutical values and are antioxidant, anti-inflammatory, antimicrobial compounds .
Cellular Effects
Phenolic compounds are known to have significant effects on various types of cells and cellular processes . They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, leading to a much higher sensitivity of cells towards these natural compounds .
Molecular Mechanism
They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . They can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .
Temporal Effects in Laboratory Settings
It is known that the effects of biochemical compounds can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of biochemical compounds can vary with different dosages in animal models .
Metabolic Pathways
Phenolic compounds are mainly biosynthesized by the shikimate and phenylpropanoid pathways .
Transport and Distribution
It is known that phenolic compounds can accumulate at the surface of the cell envelope, penetrate or even cross their membrane and penetrate in the microbial cells cytoplasm .
Subcellular Localization
There are machine learning methods for subcellular localization prediction in plant cells .
属性
| { "Design of the Synthesis Pathway": "Secophenol can be synthesized through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "Ethyl acetoacetate", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Methanesulfonic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Benzene is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form ethyl phenylacetoacetate.", "Step 2: Ethyl phenylacetoacetate is then hydrolyzed with hydrochloric acid to form phenylacetic acid.", "Step 3: Phenylacetic acid is then reduced with sodium borohydride to form phenylacetic acid ethyl ester.", "Step 4: Phenylacetic acid ethyl ester is then reacted with methanesulfonic acid to form the corresponding mesylate.", "Step 5: The mesylate is then treated with sodium bicarbonate to produce Secophenol." ] } | |
CAS 编号 |
2394-69-6 |
分子式 |
C19H24O3 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
(3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione |
InChI |
InChI=1S/C19H24O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,20H,4,6-10H2,1-2H3/t15-,16-,19-/m0/s1 |
InChI 键 |
ZWXONJFCJAGEBA-BXWFABGCSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)O)CC[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=O)C |
SMILES |
CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C |
规范 SMILES |
CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C |
同义词 |
(3aS,4S,7aS)-Hexahydro-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1H-indene-1,5(4H)-dione; [3aS-(3aα,4α,7aβ)]-Hexahydro-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl- |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)
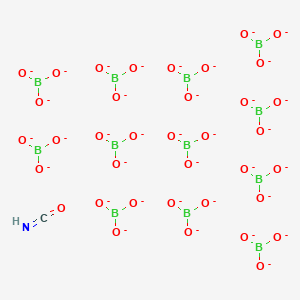
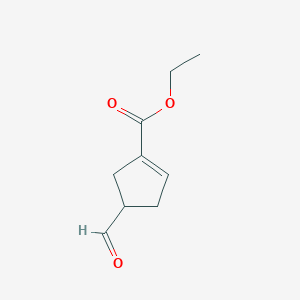
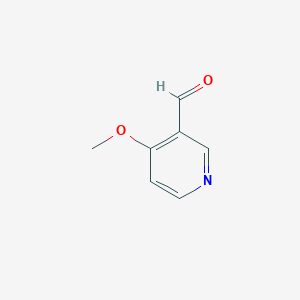
![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)
